molecular formula C5H7N3O4S B2932276 2-Methyl-4-sulfamoylpyrazole-3-carboxylic acid CAS No. 1870989-58-4

2-Methyl-4-sulfamoylpyrazole-3-carboxylic acid

Cat. No.: B2932276
CAS No.: 1870989-58-4
M. Wt: 205.19
InChI Key: BKJPSUJPQICIPX-UHFFFAOYSA-N
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Description

2-Methyl-4-sulfamoylpyrazole-3-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-sulfamoylpyrazole-3-carboxylic acid typically involves the condensation of appropriate hydrazines with β-diketones. The reaction is often carried out under mild conditions, utilizing catalysts to enhance the yield and selectivity of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step processes, including the preparation of intermediate compounds followed by cyclization reactions. The use of continuous flow reactors and advanced purification techniques ensures high purity and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-sulfamoylpyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .

Scientific Research Applications

2-Methyl-4-sulfamoylpyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-sulfamoylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-4-sulfamoylpyrazole-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group, in particular, is responsible for its potential as an enzyme inhibitor and its applications in medicinal chemistry .

Properties

IUPAC Name

2-methyl-4-sulfamoylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O4S/c1-8-4(5(9)10)3(2-7-8)13(6,11)12/h2H,1H3,(H,9,10)(H2,6,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJPSUJPQICIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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